Methyl 2-ethynylcyclobutane-1-carboxylate
Description
Methyl 2-ethynylcyclobutane-1-carboxylate is a cyclobutane-derived ester featuring an ethynyl (acetylene) substituent at the 2-position and a methyl ester group at the 1-position. Cyclobutane esters are of interest in medicinal chemistry and materials science due to their strained ring systems, which can confer unique reactivity and stability profiles compared to larger cyclic or acyclic analogs .
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
methyl 2-ethynylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H10O2/c1-3-6-4-5-7(6)8(9)10-2/h1,6-7H,4-5H2,2H3 |
InChI Key |
DWOKSUHXBUHXLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC1C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethynylcyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethynylmagnesium bromide, followed by esterification with methanol. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide to facilitate the formation of the ethynyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethynylcyclobutane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a diketone.
Reduction: The compound can be reduced to form a cyclobutanol derivative.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 2-ethynylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 2-ethynylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Methyl 1-(methylamino)cyclobutanecarboxylate
Synthesis: Prepared via alkylation of 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid using methyl iodide and sodium hydride, followed by deprotection . Properties:
- NMR data (δ 2.50–2.46 ppm for methylamino protons) suggests restricted rotation due to the cyclobutane ring’s strain .
Applications: Likely used as a building block for pharmaceuticals, where amino groups facilitate interactions with biological targets.
Methyl 3-aminocyclopentanecarboxylate
Structure: A cyclopentane analog with an amino group at the 3-position (CAS: 1314922-38-7). Properties:
- Molecular formula: C₇H₁₃NO₂ (MW: 143.18 g/mol).
- Safety: Requires stringent handling (e.g., eye/skin rinsing, medical consultation) due to reactivity risks associated with the amino group .
Methyl Cyclohexanecarboxylate
Structure : A six-membered cyclic ester (CAS: 110-42-9).
Properties :
- Lower ring strain compared to cyclobutane derivatives, leading to higher thermodynamic stability.
- EPA classification under "DECANOAC METHEST UG/KG" indicates environmental persistence .
Functional Group Comparison
Key Observations :
- Ethynyl vs. Amino Groups: The ethynyl group enables alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas amino groups enhance solubility and biological activity.
- Ring Size Effects : Cyclobutane’s strain increases reactivity but reduces stability compared to cyclopentane or cyclohexane analogs.
Biological Activity
Methyl 2-ethynylcyclobutane-1-carboxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential bioactive properties. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . It features a cyclobutane ring with an ethynyl group and a carboxylate ester, which contributes to its unique reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ethynyl group can participate in cycloaddition reactions, forming covalent bonds with biological molecules such as proteins and nucleic acids. This interaction may modulate enzyme activity or receptor function, leading to diverse biological effects.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : There is emerging evidence of its efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
Case Studies and Experimental Data
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism involves the activation of caspase pathways leading to apoptosis .
- Anti-inflammatory Effects : In a mouse model of acute inflammation, administration of this compound significantly reduced paw edema by approximately 40% compared to control groups. This suggests its potential utility in managing inflammatory responses .
- Antimicrobial Activity : A study demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-ethynylcyclobutane-1-carboxylate | Ethynyl group on different carbon | Anticancer and anti-inflammatory properties |
| Cyclobutanecarboxylic acid derivatives | Similar cyclobutane core | Varies; some exhibit antimicrobial activity |
This compound is distinguished by its unique ethynyl substitution, which enhances its reactivity compared to other cyclobutane derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
